molecular formula C19H25N3O2S B2832679 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207035-69-5

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2832679
CAS No.: 1207035-69-5
M. Wt: 359.49
InChI Key: QGIOYFUERLQIRS-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-diketone and an aldehyde in the presence of an ammonium salt.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Piperidine Substitution: The final step involves the substitution of the ethanone group with a piperidine ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Various Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Imidazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them useful in biochemical research.

    Antimicrobial Activity: These compounds often exhibit antimicrobial properties and are studied for potential use in treating infections.

Medicine

    Drug Development: The compound can be a lead molecule for the development of new pharmaceuticals, particularly for its potential anti-inflammatory, antifungal, or anticancer activities.

Industry

    Agriculture: Imidazole derivatives can be used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The compound may bind to the active site of an enzyme, blocking substrate access, or it may interact with a receptor, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-5-phenyl-1H-imidazole: Lacks the thioether and piperidine groups.

    2-(1H-Imidazol-2-ylthio)ethanone: Lacks the phenyl and piperidine groups.

    1-(Piperidin-1-yl)ethanone: Lacks the imidazole and thioether groups.

Uniqueness

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is unique due to the combination of its imidazole, thioether, and piperidine moieties. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-24-13-12-22-17(16-8-4-2-5-9-16)14-20-19(22)25-15-18(23)21-10-6-3-7-11-21/h2,4-5,8-9,14H,3,6-7,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIOYFUERLQIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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